molecular formula C16H14BrClO3 B14804147 2,4-Dimethylphenyl (4-bromo-2-chlorophenoxy)acetate

2,4-Dimethylphenyl (4-bromo-2-chlorophenoxy)acetate

Cat. No.: B14804147
M. Wt: 369.6 g/mol
InChI Key: WYCMNSMRQSASKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethylphenyl (4-bromo-2-chlorophenoxy)acetate is an organic compound with the molecular formula C16H14BrClO3 and a molecular weight of 369.64 g/mol . This compound is known for its unique structural features, which include a phenyl ring substituted with both bromine and chlorine atoms, as well as an acetate group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 2,4-Dimethylphenyl (4-bromo-2-chlorophenoxy)acetate typically involves the esterification of 2,4-dimethylphenol with 4-bromo-2-chlorophenoxyacetic acid. This reaction is often carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2,4-Dimethylphenyl (4-bromo-2-chlorophenoxy)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.

    Oxidation Reactions: The compound can be oxidized to form corresponding phenolic or quinone derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols.

Scientific Research Applications

2,4-Dimethylphenyl (4-bromo-2-chlorophenoxy)acetate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2,4-Dimethylphenyl (4-bromo-2-chlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to conformational changes that affect their function. This modulation can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

2,4-Dimethylphenyl (4-bromo-2-chlorophenoxy)acetate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H14BrClO3

Molecular Weight

369.6 g/mol

IUPAC Name

(2,4-dimethylphenyl) 2-(4-bromo-2-chlorophenoxy)acetate

InChI

InChI=1S/C16H14BrClO3/c1-10-3-5-14(11(2)7-10)21-16(19)9-20-15-6-4-12(17)8-13(15)18/h3-8H,9H2,1-2H3

InChI Key

WYCMNSMRQSASKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)COC2=C(C=C(C=C2)Br)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.